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Compound Name: 5,7-Dimethoxyluteolin

Cat. No.: B1601801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5,7-Dimethoxyluteolin, a naturally occurring flavone, has garnered significant interest in the

scientific community for its potential therapeutic applications. As a derivative of luteolin, it

exhibits a range of biological activities, most notably as a dopamine transporter (DAT) activator.

[1][2] This technical guide provides an in-depth overview of the core physicochemical

properties of 5,7-Dimethoxyluteolin, detailed experimental methodologies for their

determination, and an exploration of its role in modulating the dopamine signaling pathway.

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 5,7-Dimethoxyluteolin is

paramount for its development as a therapeutic agent. These properties influence its solubility,

absorption, distribution, metabolism, and excretion (ADME) profile.

Identity and Structure
IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one

Molecular Formula: C₁₇H₁₄O₆
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Molecular Weight: 314.29 g/mol

CAS Number: 90363-40-9[1]

Synonyms: Luteolin-5,7-dimethyl ether

The structure of 5,7-Dimethoxyluteolin is characterized by a C6-C3-C6 flavonoid backbone

with methoxy groups at positions 5 and 7 of the A-ring and hydroxyl groups at positions 3' and

4' of the B-ring.

Quantitative Physicochemical Data
The following table summarizes the available quantitative physicochemical data for 5,7-
Dimethoxyluteolin and related compounds. It is important to note that experimentally

determined values for the melting point, pKa, and logP of 5,7-Dimethoxyluteolin are not

readily available in the cited literature. Therefore, data for the closely related compound 5,7-

Dimethoxyflavone and the parent compound luteolin are provided for comparison, and this

should be considered when interpreting the data.

Property
5,7-
Dimethoxyluteolin

5,7-
Dimethoxyflavone
(Related
Compound)

Luteolin (Parent
Compound)

Melting Point (°C) Not available 154[3] 329.5

pKa Not available Not available Not available

logP Not available 2.2 (Calculated)[3] 2.53

Solubility
Highly soluble in

DMSO[1][4]

Soluble in DMSO and

Methanol

Sparingly soluble in

aqueous buffers;

Soluble in ethanol,

DMSO, and DMF

Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical

properties of flavonoids like 5,7-Dimethoxyluteolin.
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Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined using the capillary method.

Methodology:

Sample Preparation: A small amount of the finely powdered, dry sample of 5,7-
Dimethoxyluteolin is packed into a thin-walled capillary tube, sealed at one end, to a height

of 2-3 mm.

Apparatus: The capillary tube is attached to a thermometer and placed in a melting point

apparatus containing a heating block or an oil bath.

Heating: The temperature is raised gradually while the sample is observed.

Determination: The melting point range is recorded from the temperature at which the first

drop of liquid appears to the temperature at which the entire solid has melted.

pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration, which

measures the change in pH of a solution upon the addition of a titrant.

Methodology:

Solution Preparation: A solution of 5,7-Dimethoxyluteolin of known concentration is

prepared in a suitable solvent mixture (e.g., water-cosolvent) to ensure solubility.

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH

meter.

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point.

logP Determination (HPLC Method)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1601801?utm_src=pdf-body
https://www.benchchem.com/product/b1601801?utm_src=pdf-body
https://www.benchchem.com/product/b1601801?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The octanol-water partition coefficient (logP), a measure of lipophilicity, can be determined

using high-performance liquid chromatography (HPLC).

Methodology:

System Preparation: An HPLC system equipped with a C18 reverse-phase column is used.

The mobile phase is a mixture of a buffered aqueous solution and an organic solvent (e.g.,

methanol or acetonitrile).

Standard Calibration: A series of standard compounds with known logP values are injected to

establish a calibration curve by plotting their retention times against their logP values.

Sample Analysis: A solution of 5,7-Dimethoxyluteolin is injected into the HPLC system.

logP Calculation: The retention time of 5,7-Dimethoxyluteolin is used to calculate its logP

value from the calibration curve.

Solubility Determination (Shake-Flask Method)
The solubility of a compound in a specific solvent can be determined using the shake-flask

method.

Methodology:

Equilibration: An excess amount of 5,7-Dimethoxyluteolin is added to a known volume of

the solvent in a sealed container.

Shaking: The mixture is agitated at a constant temperature for a sufficient period to reach

equilibrium.

Separation: The undissolved solid is separated from the saturated solution by centrifugation

or filtration.

Quantification: The concentration of 5,7-Dimethoxyluteolin in the clear, saturated solution is

determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Synthesis of 5,7-Dimethoxyluteolin
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The synthesis of 5,7-Dimethoxyluteolin can be adapted from general methods for flavonoid

synthesis, such as the Suzuki-Miyaura cross-coupling reaction.[5] A plausible synthetic route is

outlined below.

Workflow for Synthesis of 5,7-Dimethoxyluteolin

Starting Material
(e.g., 8-Iodo-5,7-dimethoxychrysin)

Suzuki-Miyaura
Cross-Coupling

Boronic Acid Derivative

Intermediate Product Deprotection/Oxidation 5,7-Dimethoxyluteolin

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 5,7-Dimethoxyluteolin.

Methodology:

Starting Materials: The synthesis would likely start from a protected and functionalized A-ring

precursor, such as an 8-iodo-5,7-dimethoxychrysin derivative, and a suitable boronic acid

derivative for the B-ring.

Suzuki-Miyaura Cross-Coupling: The two fragments are coupled using a palladium catalyst

and a base in a suitable solvent system.[5]

Deprotection and/or Oxidation: Subsequent chemical steps would be required to remove any

protecting groups and introduce the hydroxyl groups on the B-ring, if not already present, to

yield the final 5,7-Dimethoxyluteolin product.

Biological Activity and Signaling Pathways
5,7-Dimethoxyluteolin has been identified as a dopamine transporter (DAT) activator.[1][2]

The dopamine transporter is a key protein in the central nervous system responsible for the

reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of

dopaminergic signaling.
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Dopamine Transporter (DAT) Signaling Pathway
The activation of DAT by 5,7-Dimethoxyluteolin would lead to an increased reuptake of

dopamine from the synapse. This modulation of dopamine levels can have significant

implications for neurological function and is a target for the treatment of various

neuropsychiatric disorders. The precise signaling cascade initiated by 5,7-Dimethoxyluteolin's

interaction with DAT is a subject of ongoing research, but it is known that DAT function is

regulated by various intracellular signaling pathways, including those involving protein kinase A

(PKA) and protein kinase C (PKC).[6]

Dopamine Transporter Activation Pathway
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Caption: Activation of DAT by 5,7-Dimethoxyluteolin enhances dopamine reuptake.
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Conclusion
5,7-Dimethoxyluteolin is a promising flavonoid with the potential for development as a

therapeutic agent, particularly due to its activity as a dopamine transporter activator. This guide

has provided a summary of its known physicochemical properties, along with standardized

experimental protocols for their determination. Further research is warranted to fully elucidate

its pharmacological profile and to obtain precise experimental data for its key physicochemical

parameters. The provided information serves as a valuable resource for researchers and

scientists working on the development of novel therapeutics based on this and related

flavonoid structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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